Acute IV Toxicity: Primary Amine vs. N-Methyl Analog
In a direct head-to-head synthesis and pharmacological study, the hydrochloride salt of 2-aminopropane-1,3-dithiol (I·HCl) and its N-methyl analog (II·HCl) were administered intravenously to mice. The LD₅₀ values were determined to be 11.5 mg/kg for I·HCl and 11.8 mg/kg for II·HCl, indicating nearly identical acute systemic toxicity between the primary amine and N-methyl secondary amine derivatives [1].
| Evidence Dimension | Acute intravenous toxicity (LD₅₀) in mice |
|---|---|
| Target Compound Data | LD₅₀ = 11.5 mg/kg (2-aminopropane-1,3-dithiol hydrochloride) |
| Comparator Or Baseline | LD₅₀ = 11.8 mg/kg (N-methyl-2-aminopropane-1,3-dithiol hydrochloride) |
| Quantified Difference | ΔLD₅₀ = 0.3 mg/kg (≈2.5% difference; not statistically differentiated in the study) |
| Conditions | Mouse model; intravenous bolus; hydrochloride salt form |
Why This Matters
Demonstrates that the primary amine hydrochloride carries equivalent acute toxicity to the N-methyl analog, meaning safety-conscious procurement should focus on purity and salt-form consistency rather than assuming an intrinsic toxicity advantage.
- [1] Kojima, M. (1970). Synthesis of 2-Amino-1,3-propanedithiol and Related Compounds. Yakugaku Zasshi, 90(6), 670–674. https://doi.org/10.1248/yakushi1947.90.6_670 View Source
